3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the bromothiophene moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of new biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological activity by stabilizing specific conformations of the molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophene-2-carboxylic acid: Shares the bromothiophene moiety but lacks the azetidine and pyridine rings.
Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the bromothiophene and pyridine moieties.
3-Methoxypyridine: Contains the pyridine ring with a methoxy group but lacks the azetidine and bromothiophene moieties.
Uniqueness
3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of the bromothiophene, azetidine, and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-11-4-13(20-9-11)14(18)17-6-10(7-17)8-19-12-2-1-3-16-5-12/h1-5,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMIGOXKWMQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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